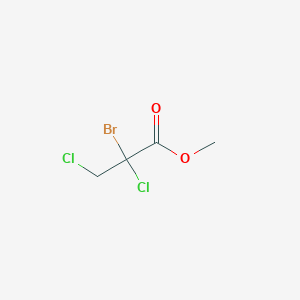
Methyl 2-bromo-2,3-dichloropropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-bromo-2,3-dichloropropanoate is an organic compound with the molecular formula C4H5BrCl2O2. It is a halogenated ester that contains bromine and chlorine atoms, making it a compound of interest in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-2,3-dichloropropanoate can be synthesized through the halogenation of methyl 2,3-dichloropropionate. The reaction involves the addition of bromine to the compound under controlled conditions. The process typically requires a solvent such as dichloromethane and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-bromo-2,3-dichloropropanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted with other nucleophiles.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction Reactions: The ester group can be oxidized or reduced under specific conditions
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines.
Elimination Reactions: Strong bases like potassium tert-butoxide or sodium ethoxide are used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed
Major Products Formed
Substitution Reactions: Products include various substituted esters and alcohols.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction Reactions: Products include carboxylic acids and primary alcohols
Applications De Recherche Scientifique
Methyl 2-bromo-2,3-dichloropropanoate is used in various scientific research applications, including:
Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of complex molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of methyl 2-bromo-2,3-dichloropropanoate involves its reactivity with nucleophiles and bases. In substitution reactions, the bromine or chlorine atoms are replaced by nucleophiles, forming new bonds. In elimination reactions, the compound undergoes dehydrohalogenation, resulting in the formation of alkenes. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2,3-dichloropropanoate: Similar structure but lacks the bromine atom.
Methyl 2-bromo-2-methylpropanoate: Contains a methyl group instead of chlorine atoms.
Methyl 2,3-dibromopropanoate: Contains two bromine atoms instead of chlorine
Uniqueness
Methyl 2-bromo-2,3-dichloropropanoate is unique due to the presence of both bromine and chlorine atoms, which provides distinct reactivity patterns. This dual halogenation allows for a wider range of chemical transformations compared to compounds with only one type of halogen .
Propriétés
Numéro CAS |
5440-99-3 |
|---|---|
Formule moléculaire |
C4H5BrCl2O2 |
Poids moléculaire |
235.89 g/mol |
Nom IUPAC |
methyl 2-bromo-2,3-dichloropropanoate |
InChI |
InChI=1S/C4H5BrCl2O2/c1-9-3(8)4(5,7)2-6/h2H2,1H3 |
Clé InChI |
VLOFZLUZKNKBBZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CCl)(Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


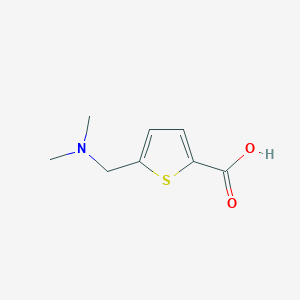
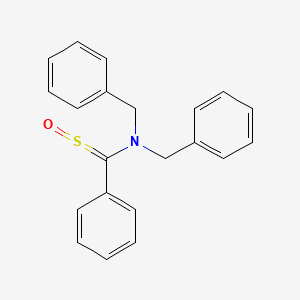
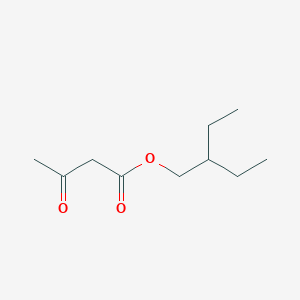
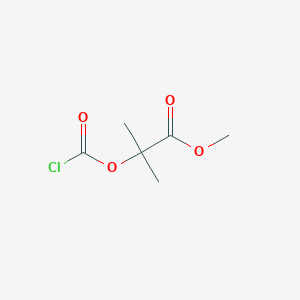
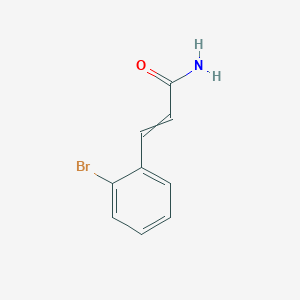

![3-(4-bromophenyl)-1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B13992642.png)
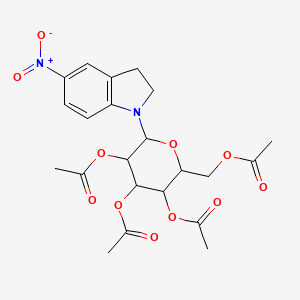
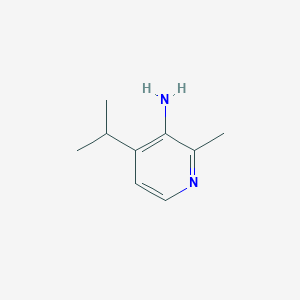
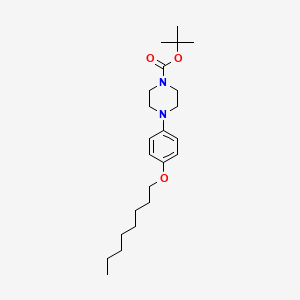
![5-Methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13992673.png)
![3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propyl acetate](/img/structure/B13992674.png)
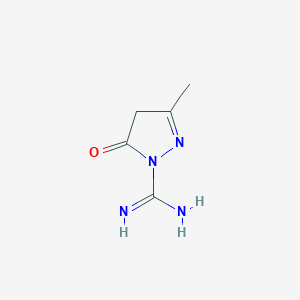
![2-Ethoxy-N-[6-[(1-methyl-4-piperidinyl)carbonyl]-2-pyridinyl]benzamide](/img/structure/B13992691.png)
